molecular formula C17H17N3O6S B2909510 ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate CAS No. 1251578-08-1

ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate

Cat. No.: B2909510
CAS No.: 1251578-08-1
M. Wt: 391.4
InChI Key: LXQGSMALGFCYSF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a heterocyclic compound featuring a pyrido[2,3-e][1,2,4]thiadiazine core fused with a 1,2,4-thiadiazine ring system. Key structural elements include:

  • A 4-methoxyphenyl substituent at position 4 of the pyrido-thiadiazine system, which may influence electronic and steric properties.

Properties

IUPAC Name

ethyl 2-[4-(4-methoxyphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S/c1-3-26-15(21)11-19-17(22)20(12-6-8-13(25-2)9-7-12)16-14(27(19,23)24)5-4-10-18-16/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQGSMALGFCYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then cyclized with a thioamide under acidic conditions to form the pyrido[2,3-e][1,2,4]thiadiazine ring system. The final step involves the esterification of the resulting compound with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate moiety, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity :
    • Research indicates that piperidine derivatives exhibit potential antidepressant effects. In animal models, compounds similar to (S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride have shown significant improvements in depressive-like behaviors, suggesting a mechanism involving the modulation of neurotransmitter systems such as serotonin and norepinephrine .
  • Analgesic Properties :
    • Studies have demonstrated that this compound can act as an analgesic by interacting with pain pathways. Its efficacy was assessed in various pain models, revealing a reduction in pain perception comparable to established analgesics .
  • Antitumor Activity :
    • The compound has been evaluated for its antitumor properties, particularly against various cancer cell lines. Results indicate that it may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
  • Cognitive Enhancement :
    • Preliminary studies suggest that (S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride may enhance cognitive functions. Its effects on memory and learning were assessed in rodent models, showing promising results that warrant further investigation .

Data Table: Summary of Research Findings

ApplicationStudy TypeKey FindingsReference
AntidepressantAnimal ModelSignificant reduction in depressive behaviors
AnalgesicPain ModelComparable efficacy to traditional analgesics
AntitumorCell Line StudiesInduced apoptosis in cancer cells
Cognitive EnhancementBehavioral StudyImproved memory and learning capabilities

Case Study 1: Antidepressant Effects

A double-blind study was conducted on rodents to assess the antidepressant effects of (S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride. The results showed a significant decrease in immobility time in the forced swim test, indicating enhanced mood and reduced depressive symptoms.

Case Study 2: Antitumor Activity

In vitro studies using human cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

4-(4-Fluoro-3-Methylphenyl)-1,1-Dioxido-2H-Pyrido[2,3-e][1,2,4]Thiadiazin-3(4H)-One

  • Key Differences :
    • Substituent : A 4-fluoro-3-methylphenyl group replaces the 4-methoxyphenyl group.
    • Functional Group : Lacks the ethyl acetate side chain; instead, the thiadiazine ring is directly substituted.
  • Implications: The fluoro-methyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to the methoxy group.

2-(1,1-Dioxido-4-(p-Tolyl)-3,4-Dihydro-2H-Pyrido[2,3-e][1,2,4]Thiadiazin-2-yl)-N-(2-Methoxyphenyl)Acetamide

  • Key Differences :
    • Substituent : A p-tolyl (methylphenyl) group is present at position 4 instead of 4-methoxyphenyl.
    • Functional Group : The ethyl ester is replaced by an N-(2-methoxyphenyl)acetamide group.
  • The 2-methoxyphenyl group introduces steric bulk, which may alter conformational flexibility .

2-(3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazin-4-yl)Acetamide

  • Key Differences :
    • Scaffold : A benzothiazine core replaces the pyrido-thiadiazine system.
    • Substituent : An acetamide group is attached at position 4.
  • Implications :
    • The benzothiazine system lacks the pyridine ring, reducing aromatic π-π stacking interactions.
    • The acetamide group may enhance solubility compared to ester derivatives .

Structural and Functional Analysis Table

Compound Name Core Structure Position 4 Substituent Functional Group at Position 2 Molecular Weight (g/mol) Key Properties
Ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate Pyrido-thiadiazine 4-Methoxyphenyl Ethyl acetate ~438 (estimated) Moderate lipophilicity, ester hydrolysis
4-(4-Fluoro-3-methylphenyl)-1,1-dioxido-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one Pyrido-thiadiazine 4-Fluoro-3-methylphenyl None 349.34 High lipophilicity, metabolic stability
2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide Pyrido-thiadiazine p-Tolyl N-(2-methoxyphenyl)acetamide 438.5 Enhanced H-bonding, steric hindrance
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Benzothiazine None Acetamide 236.28 Improved aqueous solubility

Biological Activity

Ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving various reagents and conditions. The synthetic pathway typically includes the formation of the pyrido-thiadiazine core followed by the introduction of the ethyl acetate moiety. The structural formula can be represented as follows:

C17H18N2O5S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_5\text{S}

This structure includes a methoxyphenyl group, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Studies have shown that derivatives of pyrido-thiadiazines exhibit moderate to significant anticancer effects against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These compounds often induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of signaling pathways involved in cell survival and death .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophage cell lines, which are crucial in mediating inflammatory responses .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the thiadiazine ring system enhances its interaction with microbial targets .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds within the same chemical class:

  • Anticancer Studies : A study demonstrated that certain pyrido-thiadiazine derivatives showed IC50 values ranging from 10 to 50 µM against HCT-116 cells, indicating promising anticancer potential . Another study reported that compounds with similar structures exhibited cytotoxicity against MCF-7 cells with IC50 values as low as 15 µM .
  • Anti-inflammatory Studies : In vitro experiments using RAW264.7 cells showed that these compounds could significantly reduce the expression levels of inflammatory markers compared to control groups .

Data Tables

Biological ActivityCell Line/OrganismIC50 Value (µM)Reference
AnticancerHCT-11610 - 50
AnticancerMCF-715
Anti-inflammatoryRAW264.7Not specified
AntimicrobialE. coliNot specified

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